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Compound of Interest

Compound Name:
N-Methyl-1-(piperidin-4-

YL)methanamine

Cat. No.: B154771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the basic properties, synthesis, and

applications of (1-Methyl-4-piperidinyl)methanamine, a key intermediate in pharmaceutical and

chemical research. Due to the potential for nomenclatural ambiguity, it is important to clarify the

structure of the subject of this guide. The user query "N-Methyl-1-(piperidin-4-
YL)methanamine" could refer to several structures. This document focuses on the most widely

documented and commercially available compound, (1-Methyl-4-piperidinyl)methanamine

(CAS No. 7149-42-0), which features a methyl group on the piperidine ring nitrogen. This

compound is a versatile building block, notably utilized in the development of novel

therapeutics, including inhibitors of neurotropic alphaviruses and ligands for serotonin

receptors.

A related compound, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS No. 405928-19-0),

which is methylated at both the piperidine and the exocyclic nitrogen, is also a valuable

research chemical, particularly in studies related to the central nervous system.[1] This guide,

however, will concentrate on the mono-methylated variant (CAS No. 7149-42-0).
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(1-Methyl-4-piperidinyl)methanamine is a colorless to pale yellow liquid at room temperature.[2]

[3] Its basic nature, conferred by the two amine groups, and its structural scaffold make it a

valuable starting material in organic synthesis.

Physicochemical and Identification Data
The following table summarizes the key physicochemical and identification properties of (1-

Methyl-4-piperidinyl)methanamine.

Property Value Reference(s)

IUPAC Name
(1-methylpiperidin-4-

yl)methanamine
[3]

Synonyms

1-Methylpiperidine-4-

methylamine, 4-

(Aminomethyl)-1-

methylpiperidine

[2][4]

CAS Number 7149-42-0 [5][6]

Molecular Formula C₇H₁₆N₂ [5][6]

Molecular Weight 128.22 g/mol [5][6]

Appearance Colorless to light yellow liquid [2][3]

Boiling Point 80 °C (at 20 Torr) [2]

Density 0.901 ± 0.06 g/cm³ (Predicted) [2]

Flash Point 50 °C (122 °F) [6]

pKa (Predicted) 10.13 ± 0.29 [2]

SMILES CN1CCC(CN)CC1 [4][6]

InChI Key
AGTPSAZJSOQXHJ-

UHFFFAOYSA-N
[4][6]
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(1-Methyl-4-piperidinyl)methanamine is primarily used as a nucleophilic building block in the

synthesis of more complex, biologically active molecules. Below are detailed protocols for its

synthesis and a representative application.

Synthesis of (1-Methyl-4-piperidinyl)methanamine
This protocol details the synthesis of the title compound via the reduction of 1-

Methylisonipecotamide using lithium aluminum hydride (LAH).[2]
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Caption: Synthesis of (1-Methyl-4-piperidinyl)methanamine.
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Materials:

1-Methylisonipecotamide (6.75 g, 47.5 mmoles)

Lithium aluminum hydride (1.8 g, 47.5 mmoles)

Anhydrous Tetrahydrofuran (THF) (450 mL total)

Distilled water

20% aqueous Sodium Hydroxide

Dichloromethane

Silica gel for column chromatography

Eluent: 15-20% of (10% concentrated Ammonium Hydroxide in Methanol) in

Dichloromethane

Procedure:

A solution of 1-Methylisonipecotamide (6.75 g) in anhydrous THF (350 mL) is prepared.

In a separate reaction vessel under a nitrogen atmosphere, a stirred slurry of lithium

aluminum hydride (1.8 g) in anhydrous THF (100 mL) is cooled to 0 °C.

The 1-Methylisonipecotamide solution is added in portions to the LAH slurry at 0 °C.

The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux at 66 °C for

25 hours under nitrogen.

After the reaction is complete, the mixture is cooled to 0 °C.

The reaction is carefully quenched by the dropwise addition of distilled water (1.88 mL),

followed by 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).

The mixture is stirred for an additional 15 minutes.

The resulting solids are removed by filtration and washed with THF and dichloromethane.
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The combined filtrates are evaporated to dryness under reduced pressure.

The crude product is purified by silica gel column chromatography using the specified eluent

to yield pure (1-Methyl-4-piperidinyl)methanamine.[2]

Application in the Synthesis of Alphavirus Inhibitors
(1-Methyl-4-piperidinyl)methanamine is a key building block for a class of indole-2-

carboxamides that show potent activity against neurotropic alphaviruses like Western Equine

Encephalitis Virus (WEEV).[2][7] The following is a representative synthetic protocol for an

amide coupling reaction to form a biologically active inhibitor.

Materials:

(1-Methyl-4-piperidinyl)methanamine

A suitable indole-2-carboxylic acid (e.g., 5-chloro-1H-indole-2-carboxylic acid)

Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC),

Hydroxybenzotriazole (HOBt)

Base: N,N-Diisopropylethylamine (DIPEA)

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (General Amide Coupling):

The indole-2-carboxylic acid is dissolved in an anhydrous solvent (DCM or DMF).

EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred for 15

minutes to form the active ester.

(1-Methyl-4-piperidinyl)methanamine (1.0 eq) and DIPEA (2.0 eq) are added to the reaction

mixture.

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture is diluted with an appropriate organic solvent and

washed sequentially with aqueous sodium bicarbonate solution, water, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography or recrystallization to yield the final

indole-2-carboxamide.

Protocol for In Vitro Antiviral Assay
The final indole-2-carboxamide compounds synthesized using (1-Methyl-4-

piperidinyl)methanamine can be evaluated for their antiviral activity. The following is a

generalized protocol for a cell-based assay against a neurotropic alphavirus.[7]

Workflow for Antiviral Assay
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Caption: General workflow for in vitro alphavirus inhibition assay.
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Host cells (e.g., BHK-21) are seeded in 96-well plates and allowed to adhere overnight.

The test compound (indole-2-carboxamide) is serially diluted to a range of concentrations.

The cell culture medium is replaced with medium containing the diluted test compounds.

Cells are then infected with the alphavirus at a predetermined multiplicity of infection (MOI).

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g.,

24-48 hours).

Cell viability is measured using a standard method, such as the MTT assay, which quantifies

the metabolic activity of living cells. A decrease in viral-induced cytopathic effect (CPE)

corresponds to higher cell viability and indicates antiviral activity.

A parallel plate with uninfected cells is treated with the same compound dilutions to

determine cytotoxicity (CC₅₀).

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are

calculated from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then

determined to assess the therapeutic window of the compound.

Biological Activity and Applications
As an intermediate, (1-Methyl-4-piperidinyl)methanamine does not typically have direct

biological activity itself. Its significance lies in its role as a scaffold to build larger molecules with

specific pharmacological profiles.

Role in Alphavirus Inhibitors
The primary documented application is in the synthesis of indole-2-carboxamides that inhibit

the replication of neurotropic alphaviruses.[2][7] These viruses, such as Eastern, Western, and

Venezuelan equine encephalitis viruses, are significant pathogens. The final compounds

synthesized from (1-Methyl-4-piperidinyl)methanamine have shown potent activity in cell-based

assays, representing a promising avenue for the development of new antiviral therapies.[7]

Logical Flow of Drug Discovery Application
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Caption: Role of the compound in a drug discovery workflow.

Bioactivity of Derived Compounds
The following table summarizes the in vitro antiviral activity of a representative indole-2-

carboxamide synthesized from (1-Methyl-4-piperidinyl)methanamine against Western Equine

Encephalitis Virus (WEEV).

Compound
ID (from
literature)

Structure
Modificatio
n

WEEV EC₅₀
(µM)

WEEV CC₅₀
(µM)

Selectivity
Index (SI)

Reference(s
)

9h
Indole-2-

carboxamide
0.23 > 50 > 217 [7]

Conclusion
(1-Methyl-4-piperidinyl)methanamine is a valuable and versatile chemical intermediate with

established utility in medicinal chemistry. Its primary application as a building block for potent

alphavirus inhibitors underscores its importance in the development of novel therapeutics for

infectious diseases. The straightforward synthetic protocols for its preparation and its

incorporation into more complex scaffolds make it an accessible tool for researchers in drug

discovery and organic synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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